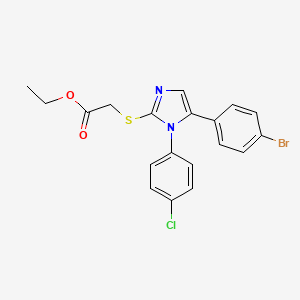

ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate is a halogenated imidazole derivative featuring a thioether-linked acetoxyethyl ester group. Its structure comprises a central imidazole ring substituted with a 4-bromophenyl group at position 5 and a 4-chlorophenyl group at position 1.

Properties

IUPAC Name |

ethyl 2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrClN2O2S/c1-2-25-18(24)12-26-19-22-11-17(13-3-5-14(20)6-4-13)23(19)16-9-7-15(21)8-10-16/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPMBOBWDKQELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

- Ethyl group : Contributes to lipophilicity.

- Imidazole ring : Known for its role in biological activity.

- Bromophenyl and chlorophenyl substituents : These halogenated phenyl groups can influence the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Key mechanisms include:

- GABA Receptor Modulation : Similar compounds have shown to enhance the binding of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, to its receptors. This suggests potential anxiolytic or sedative effects.

- Antagonistic Activity : Some studies indicate that related compounds exhibit antagonistic properties at cannabinoid receptors, which can influence pain perception and mood regulation.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Sedative Effects : this compound has been linked to inducing sedation in animal models, particularly noted in studies involving Xenopus tadpoles where it caused a reversible loss of righting reflex .

- Anxiolytic Properties : By enhancing GABA receptor function, the compound may exhibit anxiolytic properties, which are beneficial in treating anxiety disorders.

- Neuroprotective Effects : Some imidazole derivatives have shown neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: GABA Receptor Interaction

A study indicated that a related compound (TG41) enhanced GABA receptor function significantly more than traditional anesthetics like propofol and pentobarbital. This suggests that this compound may possess similar or enhanced efficacy in modulating GABAergic signaling .

Case Study 2: CB1 Receptor Antagonism

Another study explored the binding affinity of similar compounds at cannabinoid receptors. The compound exhibited selective antagonism at CB1 receptors, indicating potential applications in managing conditions associated with endocannabinoid system dysregulation .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Pharmacological Relevance

The compound’s uniqueness lies in its combination of 4-bromo and 4-chloro substituents on the imidazole core, distinguishing it from analogs with alternative halogens or substituent positions. Below is a comparison with key analogs:

Key Observations

Halogen Effects: The 4-bromo and 4-chloro groups in the target compound may enhance electrophilic interactions with enzyme active sites compared to analogs with smaller halogens (e.g., fluorine) or non-halogen substituents . In contrast, the 4-fluoro-substituted analog (Compound 9) showed reduced steric hindrance, favoring COX inhibition .

Side-Chain Modifications :

- The ethyl thioacetate group in the target compound likely improves membrane permeability compared to bulkier amide-linked analogs (e.g., thiazole or thiophene acetamides in ).

- Amide derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions but lower metabolic stability due to protease susceptibility.

Biological Activity :

- The compound’s closest functional analog, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate , demonstrated SIRT6 inhibition (IC₅₀ ~2.5 µM in A549 cells), suggesting that the target compound’s bromo-substituted phenyl group could modulate sirtuin selectivity .

- Thiophene-containing analogs (e.g., ) show broader pharmacological profiles, including anticancer and antifungal effects, but lack specificity for epigenetic targets like sirtuins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.